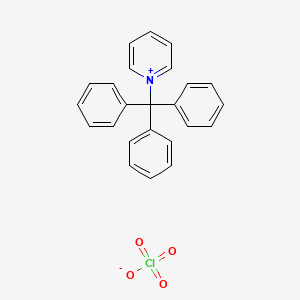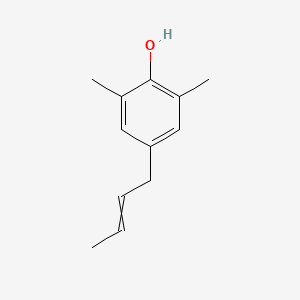![molecular formula C27H18ClN B14700021 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline CAS No. 18978-82-0](/img/structure/B14700021.png)
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a benzoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 3-phenylbenzoquinoline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in cellular processes. It may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
- 2-[2-(4-Chlorophenyl)ethenyl]quinoline
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
Comparison: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is unique due to its specific structural features, including the presence of both chlorophenyl and phenyl groups attached to a benzoquinoline core This structural arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar compounds
Propiedades
Número CAS |
18978-82-0 |
|---|---|
Fórmula molecular |
C27H18ClN |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)ethenyl]-3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C27H18ClN/c28-23-15-11-19(12-16-23)10-13-22-18-26(21-7-2-1-3-8-21)29-25-17-14-20-6-4-5-9-24(20)27(22)25/h1-18H |
Clave InChI |
YKADJCRIIPLKLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


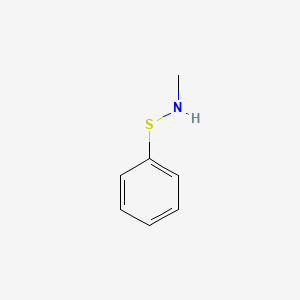
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
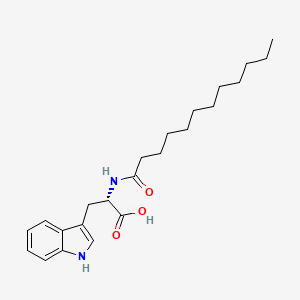

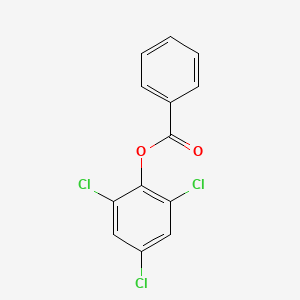
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
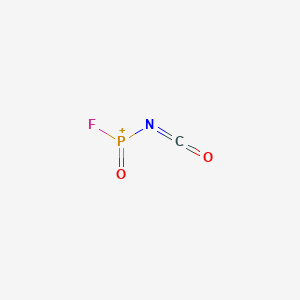
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

